molecular formula C10H7F3N2O2 B12511442 2-Methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

2-Methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B12511442
M. Wt: 244.17 g/mol
InChI Key: PKRAXYRVOCHVAH-UHFFFAOYSA-N
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Description

2-Methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through a [3+2] cycloaddition reaction of pyridinium ylide with trifluoroacetonitrile. This method uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile, allowing for a broad substrate scope of pyridinium ylides .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
  • 2-Methylpyridine-3-carboxylic acid

Uniqueness

2-Methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct physicochemical properties. These modifications enhance its lipophilicity, metabolic stability, and biological activity compared to similar compounds .

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H7F3N2O2/c1-5-7(9(16)17)15-4-2-3-6(8(15)14-5)10(11,12)13/h2-4H,1H3,(H,16,17)

InChI Key

PKRAXYRVOCHVAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

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